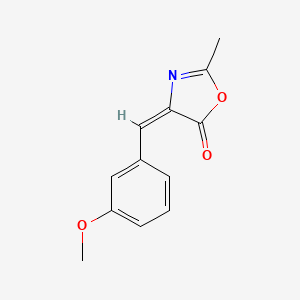
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-methoxybenzaldehyde with 2-methyl-4-oxazolone in the presence of a base such as potassium hydroxide in an ethanol solution at room temperature . The reaction conditions are mild, and the product is obtained in good yield after purification.
Chemical Reactions Analysis
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target molecule and the context of the research .
Comparison with Similar Compounds
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound has a similar methoxybenzylidene group but differs in the presence of a benzyloxy group instead of the oxazolone ring.
Diethyl (4-hydroxy-3-methoxybenzylidene)malonate: This compound features a similar benzylidene structure but with different functional groups, leading to distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(4E)-4-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-4-3-5-10(6-9)15-2/h3-7H,1-2H3/b11-7+ |
InChI Key |
PWPKCQPPIDXVNX-YRNVUSSQSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=CC=C2)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















